molecular formula C15H9ClN4O B15062451 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No.: B15062451
M. Wt: 296.71 g/mol
InChI Key: IVZHPLMQMFQYRM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with quinoxaline derivatives in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of polar solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing its normal function and leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PCAF and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C15H9ClN4O

Molecular Weight

296.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

InChI

InChI=1S/C15H9ClN4O/c16-10-7-5-9(6-8-10)13-18-19-14-15(21)17-11-3-1-2-4-12(11)20(13)14/h1-8H,(H,17,21)

InChI Key

IVZHPLMQMFQYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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